A Preliminary Investigative Framework for Methyl 6-ethoxy-1H-indole-5-carboxylate in Drug Discovery
A Preliminary Investigative Framework for Methyl 6-ethoxy-1H-indole-5-carboxylate in Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2][3] Its unique bicyclic aromatic structure allows it to interact with a wide array of biological targets, offering vast potential for therapeutic intervention in oncology, virology, and neurobiology.[4][5][6][7] This guide presents a comprehensive framework for the preliminary investigation of a novel derivative, methyl 6-ethoxy-1H-indole-5-carboxylate. While the parent indole-5-carboxylate scaffold has been explored in various contexts, including as a precursor for kinase inhibitors and other bioactive agents, the specific pharmacological profile of the 6-ethoxy substituted variant remains largely uncharacterized.[8][9] This document outlines a logical, multi-stage workflow designed for academic and industry researchers to systematically evaluate its potential as a drug candidate. The proposed investigation encompasses in silico predictive modeling, a plausible synthetic route and analytical validation, a tiered in vitro biological evaluation strategy, and criteria for advancing the molecule to a hit-to-lead campaign. Each stage is supported by detailed protocols and the scientific rationale underpinning the experimental design, ensuring a robust and efficient preliminary assessment.
Rationale and Initial Assessment: In Silico Profiling
The initial phase of any drug discovery program for a novel chemical entity begins with a low-cost, high-throughput computational assessment.[10][11] This step is crucial for predicting the molecule's drug-like properties and identifying potential liabilities before committing significant resources to synthesis and biological testing. The indole scaffold is known for its favorable size and aromatic character, making it an attractive core for medicinal chemistry.[1] The addition of an ethoxy group at the 6-position and a methyl carboxylate at the 5-position may modulate lipophilicity, metabolic stability, and target-binding interactions.
Causality of In Silico Assessment
Computational tools allow for the rapid prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.[12][13][14] This pre-emptive analysis helps to answer critical questions: Is the molecule likely to be orally bioavailable? Can it cross cell membranes? Is it predicted to be a substrate for metabolic enzymes like Cytochrome P450s? Are there structural alerts that suggest potential toxicity? By addressing these questions early, we can prioritize compounds with a higher probability of success in later, more resource-intensive preclinical stages.[15]
Predicted Physicochemical and ADME/Tox Properties
Using established computational models such as SwissADME and pkCSM, we can generate a predictive profile for methyl 6-ethoxy-1H-indole-5-carboxylate.[14] The following table summarizes the anticipated properties, which are essential for guiding subsequent experimental design.
| Property | Predicted Value/Classification | Implication in Drug Discovery |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | ~219.24 | Complies with Lipinski's Rule of Five (<500), suggesting good potential for absorption and distribution. |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Optimal range for cell permeability and solubility balance. |
| Hydrogen Bond Donors | 1 (indole N-H) | Complies with Lipinski's Rule of Five (<5), favorable for membrane permeation. |
| Hydrogen Bond Acceptors | 3 (ester and ether oxygens) | Complies with Lipinski's Rule of Five (<10), favorable for membrane permeation. |
| Pharmacokinetics (ADME) | ||
| Human Intestinal Absorption | High | Suggests good potential for oral bioavailability. |
| Caco-2 Permeability | High | Indicates the ability to cross the intestinal epithelial barrier. |
| Blood-Brain Barrier (BBB) | Predicted to cross | May be suitable for CNS targets, but could also be a liability if CNS effects are undesirable. |
| CYP450 Substrate/Inhibitor | Likely substrate for CYP3A4/2D6 | Potential for drug-drug interactions; metabolic stability will need experimental validation. |
| Toxicity (Tox) | ||
| AMES Toxicity | No alert | Low predicted mutagenicity. |
| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity. |
| Hepatotoxicity | No alert | Low predicted risk of liver damage. |
Synthesis and Analytical Characterization
A robust and reproducible synthetic route is fundamental to any drug discovery effort. The proposed synthesis of methyl 6-ethoxy-1H-indole-5-carboxylate is based on established indole synthesis methodologies, such as the Fischer or Reissert indole syntheses, adapted for the specific substitution pattern required.[1][16]
Proposed Synthetic Workflow
The following diagram outlines a plausible multi-step synthesis, starting from commercially available precursors. This approach provides a logical pathway to the target molecule, with each step representing a well-documented chemical transformation.
Caption: Proposed synthetic pathway for methyl 6-ethoxy-1H-indole-5-carboxylate.
Experimental Protocol: Step-by-Step Synthesis (Illustrative)
This protocol details the final step (Sandmeyer Reaction) as an example of the required experimental rigor.
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Dissolution: Dissolve Methyl 5-amino-6-ethoxy-1H-indole-2-carboxylate (1.0 eq) in a solution of aqueous tetrafluoroboric acid (HBF4, 48% w/w, 3.0 eq) at 0°C.
-
Diazotization: Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
Deamination: Heat the reaction mixture to 80°C and maintain for 1 hour, or until nitrogen evolution ceases.
-
Workup: Cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Isolation: Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final compound, methyl 6-ethoxy-1H-indole-5-carboxylate.
Analytical Validation
The identity and purity of the synthesized compound must be unequivocally confirmed. This is a self-validating step; without confirmation, all biological data is meaningless.
| Technique | Purpose | Expected Result |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of covalent bonds. | A spectrum consistent with the proposed structure, showing characteristic peaks for the indole ring protons, the ethoxy group (triplet and quartet), the methyl ester singlet, and aromatic protons. ¹³C NMR should show the correct number of distinct carbon environments. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination to confirm the elemental formula. | An observed m/z value matching the calculated exact mass of C12H13NO3 [M+H]⁺. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak, indicating >95% purity, which is the standard for compounds used in biological assays. |
In Vitro Biological Evaluation: A Tiered Approach
With a validated compound in hand, the investigation proceeds to biological testing. A tiered approach is employed to efficiently manage resources, starting with broad cytotoxicity assays and moving towards more specific, hypothesis-driven screens. The rationale for selecting cancer as the initial therapeutic area is based on the extensive literature demonstrating the potent anticancer activities of diverse indole derivatives.[17][18][19][20][21][22] Many act as inhibitors of key oncogenic pathways, such as those involving EGFR or tubulin polymerization.[17][19][20]
Tier 1: General Cytotoxicity Screening
The first step is to determine the compound's general toxicity profile against both cancerous and non-cancerous cell lines. This provides a therapeutic window and helps identify if the compound is broadly cytotoxic or shows selectivity towards cancer cells.
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Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colorectal) and a non-cancerous human cell line (e.g., BEAS-2B - normal lung epithelium) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[23]
-
Compound Treatment: Prepare a serial dilution of methyl 6-ethoxy-1H-indole-5-carboxylate (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
The results should be summarized in a table for clear comparison.
| Cell Line | Cell Type | Predicted IC50 (µM) | Selectivity Index (SI)¹ |
| A549 | Non-Small Cell Lung Cancer | Experimental Data | Calculated Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Calculated Value |
| HCT116 | Colorectal Carcinoma | Experimental Data | Calculated Value |
| BEAS-2B | Normal Lung Epithelium | Experimental Data | N/A |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value (>10) is desirable, indicating cancer-selective toxicity.
Tier 2: Hypothesis-Driven Mechanistic Assays
If Tier 1 results show promising and selective activity (e.g., IC50 < 10 µM in cancer cells with SI > 10), the next step is to investigate the potential mechanism of action. Based on the activities of similar indole structures, several pathways are plausible.[20][24]
Caption: Decision workflow for Tier 2 mechanistic investigation.
A positive result in one of these assays, such as the induction of apoptosis or arrest of the cell cycle at a specific phase, provides crucial insight into the compound's mechanism and strengthens its case as a viable hit candidate.[20]
Path Forward: From Hit to Lead
The preliminary investigation culminates in a critical decision point. A compound is typically declared a "hit" if it meets several criteria derived from the preceding investigations.
Criteria for a "Hit" Declaration
-
Potency: Demonstrates significant biological activity in a primary assay (e.g., IC50 < 10 µM for cytotoxicity).[11]
-
Selectivity: Shows a favorable selectivity index against non-cancerous cells (SI > 10).[20][23]
-
Confirmed Structure: The structure and purity (>95%) are confirmed analytically.
-
Drug-like Properties: Possesses a favorable in silico profile, suggesting it is "druggable".
-
Tractability: The chemical scaffold is amenable to synthetic modification for a structure-activity relationship (SAR) study.
If methyl 6-ethoxy-1H-indole-5-carboxylate meets these criteria, it can be advanced into a hit-to-lead program. This next phase focuses on synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties, ultimately aiming to identify a preclinical candidate.[10][15]
Conclusion
This technical guide has outlined a systematic and scientifically rigorous framework for the initial drug discovery investigation of methyl 6-ethoxy-1H-indole-5-carboxylate. By integrating in silico prediction, targeted synthesis, and a tiered in vitro evaluation strategy, researchers can efficiently assess the therapeutic potential of this novel molecule. The indole scaffold continues to be a remarkably fruitful starting point for the development of new medicines.[25][26][27] The structured approach detailed herein provides a clear and logical path to determine if this specific derivative warrants further exploration and investment in the long and challenging journey of drug development.
References
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH.
- Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B.
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC.
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC.
- Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher.
- Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. PubMed.
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online.
- Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed.
- Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. ResearchGate.
- Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI.
- Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing.
- Drug Design and Development Process. ZeClinics.
- In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC.
- In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors: ADMET Calculations, Molecular Docking Analysis, Molecular Dynamics Simulation, and DFT Studies. Chemical Methodologies.
- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI.
- In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. PMC.
- Synthesis and molecular modeling studies of indole-based antitumor agents. RSC Advances.
- Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors. Oriental Journal of Chemistry.
- Buy methyl 6-hydroxy-1H-indole-5-carboxylate (EVT-13796651). EvitaChem.
- Drug Discovery Workflow. Vipergen.
- Principles of early drug discovery. British Journal of Pharmacology.
- Drug development – The four phases. Biostock.
- Drug discovery and development: introduction to the general public and patient groups. Frontiers in Drug Discovery.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
- Methyl indole-5-carboxylate. Chem-Impex.
- Synthesis of methyl indole-5-carboxylate. PrepChem.com.
- Heterocycles in Medicinal Chemistry III. MDPI.
- BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Journal of Drug Delivery and Therapeutics.
- Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E.
- Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.
- Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health.
- Pharmacological Potential of Indole Derivatives: A Detailed Review. ResearchGate.
- A manifold implications of indole and its derivatives: A brief Review. World Journal of Pharmacy and Pharmaceutical Sciences.
- Methyl indole-5-carboxylate 99 1011-65-0. Sigma-Aldrich.
- METHYL 6-METHOXY-1H-INDOLE-2-CARBOXYLATE | CAS No.98081-83-5 Synthetic Routes. Guidechem.
- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purkh.com [purkh.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. chemimpex.com [chemimpex.com]
- 9. 吲哚-5-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Drug Discovery Workflow - What is it? [vipergen.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents [mdpi.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 21. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
- 24. impactfactor.org [impactfactor.org]
- 25. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 26. researchgate.net [researchgate.net]
- 27. rjptonline.org [rjptonline.org]
